Punicanolic acid

Description

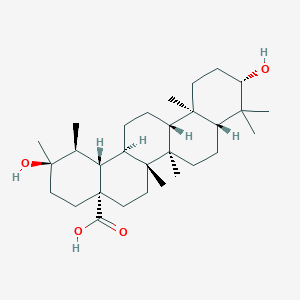

Structure

3D Structure

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |

InChI Key |

WJCIWKNYROGCFD-FKYBFWJDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |

Synonyms |

punicanolic acid |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Punicanolic acid exhibits significant anticancer effects, particularly against breast cancer. In studies involving human breast cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation by up to 96% and induce apoptosis in both estrogen-sensitive and insensitive cell lines. The mechanism of action involves disrupting mitochondrial membrane potential and modulating protein kinase C signaling pathways, which are crucial for cell growth regulation .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MDA-MB-231 | 40 | 92 | 86 |

| MDA-ER·7 | 40 | 96 | 91 |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation in various models . This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Metabolic Health

Research indicates that this compound may improve metabolic health by enhancing insulin sensitivity and reducing adipose tissue accumulation. In animal studies, administration of this compound led to a significant decrease in body fat and improved glucose tolerance, suggesting its potential as a treatment for obesity and type 2 diabetes .

Table 2: Metabolic Effects of this compound in Animal Models

| Study Model | Treatment | Outcome |

|---|---|---|

| ICR CD-1 Mice | 5% Punicic Acid | Decreased perirenal fat |

| C57Bl/J6 Mice | Punicic Acid | Enhanced insulin sensitivity |

| Ovariectomized Mice | Punicic Acid | Improved bone mineral density |

Neurological Benefits

This compound has shown promise in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help reduce oxidative stress and inflammation in neural tissues, potentially mitigating symptoms associated with these disorders . Additionally, formulations designed to enhance its bioavailability are being explored to improve its effectiveness in neurological applications.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic products aimed at skin health. Its ability to promote skin regeneration and reduce signs of aging makes it an attractive ingredient for dermatological formulations .

Nutraceutical Potential

There is growing interest in incorporating this compound into food products due to its health benefits. As a nutraceutical compound, it could add value to pomegranate-derived products while promoting health benefits such as weight management and metabolic health .

Table 3: Potential Nutraceutical Applications of this compound

| Application Area | Potential Benefits |

|---|---|

| Functional Foods | Weight management, metabolic health |

| Dietary Supplements | Antioxidant support, anti-inflammatory effects |

Chemical Reactions Analysis

Key Functional Groups:

-

Carboxylic acid : Enables neutralization and salt formation.

-

Conjugated triene system : Susceptible to oxidation, isomerization, and electrophilic additions.

Neutralization Reactions

As a carboxylic acid, punicic acid reacts with bases to form salts. For example:

This reactivity is consistent with general carboxylic acid behavior, producing water and ionic salts . Similar reactions occur with and , releasing gas .

Metabolic and Biochemical Reactions

Punicic acid undergoes enzymatic transformations in biological systems:

Conversion to Conjugated Linoleic Acid (CLA)

In vivo studies in rats demonstrate that punicic acid is metabolized to rumenic acid (9cis,11trans-CLA), a bioactive isomer with anti-inflammatory properties . This process involves desaturation and elongation enzymes.

Enzyme Inhibition

Punicic acid modulates key enzymes:

-

Cyclooxygenase (COX) and lipoxygenase (LOX) : Inhibition reduces prostaglandin and leukotriene synthesis, contributing to anti-inflammatory effects .

-

PPAR receptors : Activation upregulates lipid metabolism and glucose homeostasis genes .

Research Findings on Reactivity and Biological Effects

Key studies highlight punicic acid’s mechanisms and outcomes:

Oxidative and Redox Reactions

-

Hydroxyl radical scavenging : Neutralizes reactive oxygen species (ROS) via electron donation .

-

Metal chelation : Binds transition metals (e.g., Fe²⁺), preventing Fenton reactions .

Stability and Degradation

Punicic acid degrades under high heat or prolonged UV exposure, leading to isomerization and loss of bioactivity. Stabilization techniques include encapsulation in lipid nanoparticles or refrigeration .

Preparation Methods

Traditional Extraction and Isolation Techniques

Solvent Extraction and Cold Pressing

Punicic acid is traditionally extracted from pomegranate seeds using organic solvents such as hexane, petroleum ether, or ethanol. In one protocol, seeds are ground into powder and subjected to Soxhlet extraction with hexane at 60–80°C for 6–8 hours, yielding crude oil containing 65–75% punicic acid. Cold pressing, an alternative solvent-free method, preserves heat-sensitive compounds but achieves lower yields (12–20% oil content). Post-extraction, degumming and deacidification steps remove phospholipids and free fatty acids, respectively, enhancing purity.

Saponification and Acidification

Crude pomegranate seed oil is saponified using potassium hydroxide (KOH) in ethanol to hydrolyze triglycerides into free fatty acids. For example, 10% KOH-ethanol solution refluxed at 80°C for 1.5 hours releases mixed fatty acids, which are then acidified to pH 3 with sulfuric acid to precipitate punicic acid. This step typically achieves 67–78% punicic acid content but requires subsequent purification.

Urea Inclusion Crystallization

Principles and Workflow

Urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated punicic acid in the filtrate. In a patented method, mixed fatty acids are dissolved in methanol-dioxane (1:1 v/v), combined with urea, and frozen at -10°C for 10 hours. The precipitate (urea-saturated fatty acid complexes) is filtered, while the filtrate contains punicic acid at 92% purity after solvent removal.

Table 1: Urea Inclusion Parameters and Outcomes

| Parameter | Condition | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent System | Methanol-dioxane (1:1) | 92 | 75 |

| Freezing Temperature | -10°C | 89 | 68 |

| Freezing Duration | 10 hours | 85 | 72 |

Freezing Crystallization

Single-Step Crystallization

A novel freezing crystallization method exploits punicic acid’s higher melting point (-10°C) compared to other fatty acids. Mixed fatty acids dissolved in acetone (8:1 solvent-to-fatty acid ratio) are frozen at -30°C for 1 hour. Upon thawing, the last 40% of the melt (enriched in punicic acid) is collected, achieving 85% purity in one step.

Multi-Step Crystallization

Repeating the process with the enriched fraction increases purity to 89%. For instance, a second crystallization in acetone at -30°C for 1 hour elevates punicic acid content from 78% to 89%. This method avoids urea, reduces solvent use, and completes in <2 hours per cycle.

Table 2: Freezing Crystallization Efficiency

| Step | Solvent | Temperature | Duration | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | -30°C | 1 hour | 85 | 40 |

| 2 | Acetone | -30°C | 1 hour | 89 | 35 |

Supercritical CO₂ Extraction

High-Pressure Extraction

Supercritical CO₂ extraction (SCE) operates at 25–40 MPa and 45–60°C, selectively dissolving punicic acid triglycerides. A patent describes extracting 134–142 g of oil per kilogram of seeds at 25 MPa and 45°C, yielding oil with 73–75% punicic acid. SCE avoids organic solvents, making it environmentally favorable.

Phospholipid Complexation for Enhanced Stability

Formulation of SPEPC

To improve punicic acid’s bioavailability, a standardized pomegranate extract-phospholipid complex (SPEPC) is prepared by mixing pomegranate extract with soy phosphatidylcholine in methanol-dioxane (1:1 v/v). Spray-drying the mixture yields a powder with 99.7% entrapment efficiency and 0.26 mg/mL solubility in n-octanol (vs. 0.005 mg/mL for free punicic acid).

Table 3: SPEPC Characterization Data

| Parameter | Result |

|---|---|

| Entrapment Efficiency | 99.7% w/w |

| Solubility in n-octanol | 0.26 mg/mL |

| Particle Size | 50 μm (spherical morphology) |

Microbial Biosynthesis

Engineering Saccharomyces cerevisiae

Recent advances involve metabolic engineering of Saccharomyces cerevisiae to produce punicic acid. By integrating FADX genes (responsible for linoleic acid conversion) into the yeast genome, researchers achieved 26.7% punicic acid in total fatty acids. Fermentation at 30°C for 72 hours yielded 22% punicic acid in triacylglycerols, demonstrating scalability.

Yarrowia lipolytica Strain Optimization

In Yarrowia lipolytica, knockout of peroxisomal genes (e.g., EYK1) and overexpression of DGA2 (diacylglycerol acyltransferase) increased punicic acid production to 1.0% of total fatty acids. While yields remain low, this approach highlights potential for sustainable production.

High-Purity TAG Preparation via HPLC

RP-HPLC Purification

Triacylglycerols (TAGs) of punicic acid are purified using reversed-phase HPLC with a C18 column. Fraction 6 from pomegranate seed oil eluted with acetonitrile-isopropanol (70:30 v/v) contains >97% punicic acid TAGs, stable for 90 days at -20°C.

Table 4: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Purity (%) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile-isopropanol | 1 mL/min | 97 |

Comparative Analysis of Methods

Table 5: Method Efficacy and Limitations

| Method | Purity (%) | Yield (%) | Duration | Scalability |

|---|---|---|---|---|

| Urea Inclusion | 92 | 68–75 | 12+ hours | Moderate |

| Freezing Crystallization | 89 | 35–40 | 2–4 hours | High |

| Supercritical CO₂ | 95 | 70–80 | 4–6 hours | High |

| Microbial Synthesis | 26.7 | 18–22 | 72 hours | Emerging |

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

- Methodological Answer : Acquire certificates of analysis (CoA) for purity (>95% by HPLC). Use accelerated stability studies (40°C/75% RH) to establish storage guidelines. Include internal reference standards in each experiment to monitor compound integrity .

Methodological Guidance for Data Interpretation

- Handling Contradictory Results : Follow the CONSORT or ARRIVE guidelines for reporting in vivo studies. For in vitro conflicts, verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .

- Literature Review Rigor : Use databases like PubMed, SciFinder, and Google Scholar with MeSH terms (e.g., "this compound" AND "pharmacokinetics"). Exclude studies lacking purity data or methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.